molecular formula C19H20N2O2 B2448040 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941957-06-8

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2448040
CAS No.: 941957-06-8
M. Wt: 308.381
InChI Key: CGUZROLNPNGZJR-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides It features a pyrrolidinone ring attached to a phenyl group, which is further connected to a phenylpropanamide moiety

Mechanism of Action

Target of Action

The primary target of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

This compound acts as an allosteric modulator of the sigma-1 receptor . Allosteric modulators bind to a site on the receptor separate from the active site, causing a conformational change that can increase or decrease the receptor’s response to its ligand. In this case, the compound enhances the receptor’s response, leading to increased calcium ion influx and enhanced brain cell function .

Biochemical Pathways

The sigma-1 receptor plays a crucial role in several biochemical pathways. It regulates the release of calcium ions from the ER, which can then participate in various downstream cellular processes, such as signal transduction, enzyme activity regulation, and neurotransmitter release . By modulating the sigma-1 receptor, this compound can influence these pathways and their downstream effects.

Result of Action

The modulation of the sigma-1 receptor by this compound can lead to various molecular and cellular effects. For instance, it can potentiate anti-seizure, antidepressant, or cognition-enhancing effects when used in combination with endogenous or exogenous agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenylating agent reacts with the pyrrolidinone intermediate.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the phenylpropanamide moiety and the pyrrolidinone-phenyl intermediate. This is typically achieved through a condensation reaction using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Compounds with reduced carbonyl groups.

    Substituted Derivatives: Compounds with various substituents on the phenyl rings.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for specific receptors or enzymes.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new chemical processes or products.

Comparison with Similar Compounds

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can be compared with other similar compounds, such as:

    Piracetam: A well-known nootropic with a similar pyrrolidinone structure.

    Phenylpiracetam: A derivative of piracetam with enhanced pharmacological properties.

    Oxiracetam: Another nootropic with a similar core structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(12-11-15-6-2-1-3-7-15)20-16-8-4-9-17(14-16)21-13-5-10-19(21)23/h1-4,6-9,14H,5,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUZROLNPNGZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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